molecular formula C8H5ClF4 B13120283 1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene CAS No. 2629-65-4

1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene

Katalognummer: B13120283
CAS-Nummer: 2629-65-4
Molekulargewicht: 212.57 g/mol
InChI-Schlüssel: SHPRFEOVDFSXAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene is an organofluorine compound characterized by the presence of both chlorodifluoromethyl and difluoromethyl groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene typically involves the introduction of fluorinated groups onto a benzene ring. One common method is the difluoromethylation process, which can be achieved using various reagents and catalysts. For example, difluoromethylation can be performed using difluoromethyltrimethylsilane in the presence of a base . Another approach involves the use of difluorocarbene precursors, which react with benzene derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. . The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .

Wirkmechanismus

The mechanism of action of 1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways and processes. The compound’s ability to undergo specific chemical reactions allows it to modify biological molecules and influence their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene is unique due to the presence of both chlorodifluoromethyl and difluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

2629-65-4

Molekularformel

C8H5ClF4

Molekulargewicht

212.57 g/mol

IUPAC-Name

1-[chloro(difluoro)methyl]-4-(difluoromethyl)benzene

InChI

InChI=1S/C8H5ClF4/c9-8(12,13)6-3-1-5(2-4-6)7(10)11/h1-4,7H

InChI-Schlüssel

SHPRFEOVDFSXAH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(F)F)C(F)(F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.